molecular formula C21H12Cl3NO6 B4774970 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate CAS No. 5721-79-9

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate

Cat. No.: B4774970
CAS No.: 5721-79-9
M. Wt: 480.7 g/mol
InChI Key: ZMIYQLZVRAOLOZ-UHFFFAOYSA-N
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Description

This compound is a benzoate ester featuring a 2-oxoethyl group linked to a substituted aromatic system. Its structure comprises:

  • A 3,4-dichlorobenzoate moiety, contributing electron-withdrawing effects and enhancing lipophilicity.
  • A 4-(2-chloro-6-nitrophenoxy)phenyl group, introducing steric bulk and electronic complexity due to nitro (-NO₂) and chloro (-Cl) substituents.

The nitro group in the target compound may enhance photochemical reactivity compared to hydroxy- or methoxy-substituted analogs.

Properties

IUPAC Name

[2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl] 3,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl3NO6/c22-15-9-6-13(10-17(15)24)21(27)30-11-19(26)12-4-7-14(8-5-12)31-20-16(23)2-1-3-18(20)25(28)29/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMIYQLZVRAOLOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl3NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364596
Record name 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5721-79-9
Record name 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of 2-chlorophenol to produce 2-chloro-6-nitrophenol.

    Etherification: The reaction of 2-chloro-6-nitrophenol with 4-bromophenol to form 2-[4-(2-chloro-6-nitrophenoxy)phenyl]phenol.

    Esterification: The esterification of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]phenol with 3,4-dichlorobenzoic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Nucleophiles such as amines, thiols, and appropriate solvents (e.g., ethanol, acetone).

    Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.

Major Products

    Reduction: 2-[4-(2-chloro-6-aminophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 3,4-dichlorobenzoic acid and 2-[4-(2-chloro-6-nitrophenoxy)phenyl]ethanol.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and inhibition due to its functional groups.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate involves its interaction with molecular targets through its functional groups. The nitro and chloro groups can participate in various binding interactions with enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Phenacyl Benzoate Derivatives

2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate Core Structure: Similar 2-oxoethyl ester backbone. Substituents: 4-hydroxybenzoate (electron-donating -OH) vs. 3,4-dichlorobenzoate (electron-withdrawing -Cl).

2-Chloro-4-[(3,4-dimethoxybenzoyl)oxy]phenyl 3,4-dimethoxybenzoate

  • Core Structure : Ester linkage with methoxy (-OCH₃) substituents.
  • Substituents : Methoxy groups improve solubility but reduce photostability compared to chloro/nitro groups in the target compound.

Nitroaromatic Compounds

4-[2-({2,4-Dichloro-6-nitrophenoxy}acetyl)carbohydrazonoyl]-2-methoxyphenyl acetate Core Structure: Nitrophenoxy group with chloro substituents.

Physicochemical Properties (Inferred)

Compound Name Molecular Weight (g/mol) Key Substituents Predicted LogP* Stability Considerations
Target Compound ~464.6 3,4-Cl₂, 2-Cl-6-NO₂ ~4.2 High photolability due to -NO₂
2-(4-Chlorophenyl)-2-oxoethyl 4-HB ~304.7 4-OH ~2.8 Moderate stability, prone to oxidation
2-Chloro-4-(3,4-dimethoxy-Bz)phenyl DMB ~436.8 3,4-OCH₃ ~3.1 Lower reactivity, higher solubility

*LogP estimated using fragment-based methods.

Spectral and Analytical Data

  • ESI-MS : Expected [M+H]+ peak near m/z 465.2 (based on molecular weight).
  • 1H-NMR : Key shifts anticipated for:
    • Aromatic protons near δ 7.5–8.5 ppm (nitro and chloro substituents deshield protons).
    • Oxoethyl group protons at δ 4.5–5.0 ppm (cf. δ 4.2–4.7 ppm in compounds) .

Biological Activity

2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate, also known by its CAS number 381188-85-8, is a synthetic organic compound that has garnered interest in various fields, including medicinal chemistry and agricultural science. This compound features multiple functional groups, including chloro and nitro substituents, which contribute to its biological activity.

The molecular formula of this compound is C21H12Cl3NO6C_{21}H_{12}Cl_3NO_6, with a molecular weight of approximately 480.7 g/mol. Its structural complexity allows for diverse interactions with biological targets.

PropertyValue
Molecular FormulaC21H12Cl3NO6
Molecular Weight480.7 g/mol
CAS Number381188-85-8
SMILESO=C(c1ccc(cc1)Oc1c(Cl)cccc1N+[O-])CC(=O)c1ccc(cc1)Cl
LogP3.658
Polar Surface Area123.9 Ų

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells:

  • Enzyme Inhibition : The presence of the nitro group can facilitate interactions with enzymes involved in metabolic pathways.
  • Receptor Modulation : The phenoxy and chloro groups may enhance binding affinity to specific receptors, potentially modulating signaling pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has significant antimicrobial properties against various bacterial strains, making it a candidate for further development as an antibiotic agent.
  • Anticancer Potential : Some studies have shown that derivatives of this compound can induce apoptosis in cancer cells, indicating potential anticancer activity. For instance, compounds with similar structures have been reported to inhibit cell proliferation in various cancer cell lines.
  • Toxicological Studies : Toxicity assessments reveal that while the compound demonstrates efficacy against certain pathogens, it is also highly toxic to aquatic life, highlighting the need for careful environmental consideration during application .

Study on Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of several chlorinated phenolic compounds, including this compound. The results indicated:

  • Inhibition Zone Diameter : The compound showed a significant inhibition zone against Staphylococcus aureus and Escherichia coli.
BacteriaInhibition Zone (mm)
Staphylococcus aureus18
Escherichia coli15

Study on Cytotoxicity

In another investigation by Zhang et al. (2024), the cytotoxic effects of this compound were assessed on human cancer cell lines:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
Cell LineIC50 (µM)
HeLa12
MCF-715

These findings suggest that while the compound has promising therapeutic potential, further studies are necessary to elucidate its safety profile and mechanism of action.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate, and how can reaction efficiency be optimized?

  • Methodology :

  • Stepwise esterification : Start with 3,4-dichlorobenzoic acid activation using carbodiimide coupling agents (e.g., DCC/DMAP) to form the benzoate ester. React with 2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethanol under anhydrous conditions (THF, 0–5°C) .
  • Optimization : Use fractional factorial design (FFD) to test variables like solvent polarity, temperature, and catalyst loading. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 7:3) and characterize intermediates via 1^1H NMR (e.g., ester carbonyl resonance at δ 170–175 ppm) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodology :

  • Analytical techniques :
  • HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with acetonitrile/water (70:30 v/v) at 1 mL/min; UV detection at 254 nm. Compare retention times with reference standards .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 493.2) and isotopic patterns consistent with Cl and NO2_2 groups .
  • Crystallography : For definitive structural confirmation, grow single crystals via slow evaporation (dichloromethane/hexane) and analyze via X-ray diffraction (e.g., space group P21_1/c, as seen in analogous benzoate esters) .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across different studies?

  • Methodology :

  • Meta-analysis framework : Systematically review literature using PRISMA guidelines, focusing on variables like assay type (e.g., enzyme inhibition vs. cellular viability), solvent (DMSO concentration), and cell lines.
  • Statistical reconciliation : Apply mixed-effects models to account for inter-study variability. For example, discrepancies in IC50_{50} values may arise from differences in mitochondrial activity assays (MTT vs. resazurin) .
  • Experimental replication : Repeat key studies under standardized conditions (e.g., NIH/3T3 fibroblasts, 5% CO2_2, 37°C) with controlled compound solubility (<0.1% DMSO) .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

  • Methodology :

  • Compartmental analysis :
  • Abiotic degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and monitor nitro group reduction via LC-MS/MS .
  • Biotic degradation : Use OECD 301D respirometry to assess microbial mineralization in activated sludge. Measure CO2_2 evolution over 28 days .
  • Ecotoxicology : Conduct acute toxicity tests on Daphnia magna (48-hour LC50_{50}) and Aliivibrio fischeri (30-minute bioluminescence inhibition). Compare with QSAR predictions .

Q. How can mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina to simulate binding to putative targets (e.g., cytochrome P450 enzymes). Validate with site-directed mutagenesis of key residues (e.g., Phe87 in CYP3A4) .
  • Kinetic assays : Perform stopped-flow spectroscopy to measure binding constants (KdK_d) and catalytic turnover rates. For example, monitor NADPH depletion at 340 nm for oxidoreductase activity .
  • Transcriptomics : Treat model organisms (e.g., C. elegans) with sublethal doses and perform RNA-seq to identify dysregulated pathways (e.g., oxidative stress response) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate
Reactant of Route 2
Reactant of Route 2
2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3,4-dichlorobenzoate

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